(4-Methylpiperazin-1-yl)(6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl)methanone
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Overview
Description
(4-Methylpiperazin-1-yl)(6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl)methanone is a complex organic compound that features a piperazine ring, a phenyl group, and a methanone moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazin-1-yl)(6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting from a suitable precursor, the piperazine ring can be synthesized through cyclization reactions.
Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation.
Formation of the Methanone Moiety: This step might involve the use of reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the phenyl group.
Reduction: Reduction reactions might target the methanone moiety, converting it to an alcohol.
Substitution: Various substitution reactions can occur, especially on the phenyl ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure might make it a valuable building block for creating novel pharmaceuticals or agrochemicals.
Biology
Biologically, compounds with piperazine and phenyl groups are often explored for their potential as enzyme inhibitors or receptor modulators. They might be tested for activity against various biological targets.
Medicine
In medicine, such compounds could be investigated for their therapeutic potential. They might exhibit activity as anti-inflammatory agents, antipsychotics, or anticancer drugs.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for (4-Methylpiperazin-1-yl)(6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl)methanone would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(4-Methylpiperazin-1-yl)(6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl)methanone: Unique due to its specific combination of functional groups.
Other Piperazine Derivatives: Often used in pharmaceuticals for their psychoactive or anti-parasitic properties.
Phenyl-Substituted Compounds: Common in various drugs due to their ability to interact with biological targets.
Uniqueness
The uniqueness of This compound lies in its specific structure, which combines multiple functional groups that can interact synergistically to produce desired biological effects.
Properties
Molecular Formula |
C26H31N3O |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-(10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-5-yl)methanone |
InChI |
InChI=1S/C26H31N3O/c1-28-11-13-29(14-12-28)26(30)20-9-10-22-21(16-20)23-18-7-8-19(15-18)24(23)25(27-22)17-5-3-2-4-6-17/h2-6,9-10,16,18-19,23-25,27H,7-8,11-15H2,1H3 |
InChI Key |
HKKBEBHRHIGDGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(C4C3C5CCC4C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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